molecular formula C9H6ClFO B13896309 3-(2-chloro-6-fluorophenyl)prop-2-enal

3-(2-chloro-6-fluorophenyl)prop-2-enal

Cat. No.: B13896309
M. Wt: 184.59 g/mol
InChI Key: CULZNIOWOCPUHH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)prop-2-enal can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-fluorobenzaldehyde with propenyl derivatives under specific conditions. The reaction typically requires a base catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorophenyl)prop-2-enal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(2-chloro-6-fluorophenyl)prop-2-enoic acid.

    Reduction: 3-(2-chloro-6-fluorophenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)prop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)prop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity towards certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-2-fluorophenyl)prop-2-enal
  • 3-(2,6-difluorophenyl)prop-2-enal
  • 3-(2-chloro-6-fluorophenyl)prop-2-enone

Uniqueness

3-(2-chloro-6-fluorophenyl)prop-2-enal is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. This compound’s distinct chemical structure allows for unique applications and properties compared to its analogs.

Properties

Molecular Formula

C9H6ClFO

Molecular Weight

184.59 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)prop-2-enal

InChI

InChI=1S/C9H6ClFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-6H

InChI Key

CULZNIOWOCPUHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC=O)F

Origin of Product

United States

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